
3,4-O-Isopropylidene clindamycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-O-Isopropylidene clindamycin B is a derivative of clindamycin, a well-known lincosamide antibiotic. This compound is characterized by the presence of an isopropylidene group at the 3,4 positions of the clindamycin molecule. It is primarily used in biochemical research, particularly in the study of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-O-Isopropylidene clindamycin B involves the protection of the hydroxyl groups at the 3 and 4 positions of clindamycin with an isopropylidene group. This is typically achieved through the reaction of clindamycin with acetone in the presence of an acid catalyst . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete protection of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-O-Isopropylidene clindamycin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its parent clindamycin form.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of acids or bases as catalysts.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of clindamycin .
Wissenschaftliche Forschungsanwendungen
3,4-O-Isopropylidene clindamycin B is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in the study of bacterial resistance mechanisms and protein synthesis.
Medicine: Investigated for its potential use in developing new antibiotics and understanding drug interactions.
Industry: Utilized in the production of pharmaceuticals and as a reference material in quality control.
Wirkmechanismus
The mechanism of action of 3,4-O-Isopropylidene clindamycin B is similar to that of clindamycin. It inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This binding prevents the elongation of the peptide chain during translation, thereby inhibiting bacterial growth . The isopropylidene group provides additional stability to the molecule, enhancing its effectiveness in certain applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clindamycin: The parent compound, widely used as an antibiotic.
Lincomycin: Another lincosamide antibiotic with a similar structure.
3,4-O-Isopropylidene clindamycin: A closely related compound with slight variations in the isopropylidene group.
Uniqueness
3,4-O-Isopropylidene clindamycin B is unique due to its enhanced stability and specific applications in research. The presence of the isopropylidene group provides additional protection to the hydroxyl groups, making it more resistant to degradation and suitable for various biochemical studies .
Eigenschaften
Molekularformel |
C20H35ClN2O5S |
|---|---|
Molekulargewicht |
451.0 g/mol |
IUPAC-Name |
(4S)-N-[(1S,2S)-1-[(3aS,4R,6R)-7-hydroxy-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]-2-chloropropyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C20H35ClN2O5S/c1-7-11-8-12(23(5)9-11)18(25)22-13(10(2)21)15-17-16(27-20(3,4)28-17)14(24)19(26-15)29-6/h10-17,19,24H,7-9H2,1-6H3,(H,22,25)/t10-,11-,12?,13+,14?,15+,16?,17-,19+/m0/s1 |
InChI-Schlüssel |
OCZLAKAMOSUOEB-LOMUHGNXSA-N |
Isomerische SMILES |
CC[C@H]1CC(N(C1)C)C(=O)N[C@@H]([C@@H]2[C@H]3C(C([C@H](O2)SC)O)OC(O3)(C)C)[C@H](C)Cl |
Kanonische SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C3C(C(C(O2)SC)O)OC(O3)(C)C)C(C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


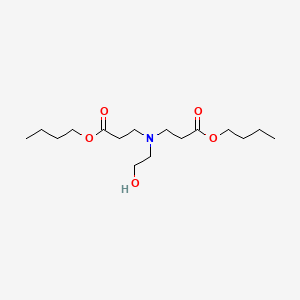
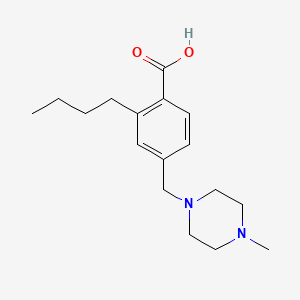
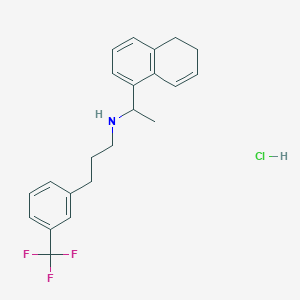
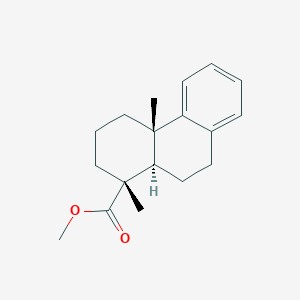

![4-{[(Furan-2-yl)methyl]sulfanyl}benzene-1,2,3-triol](/img/structure/B13841553.png)
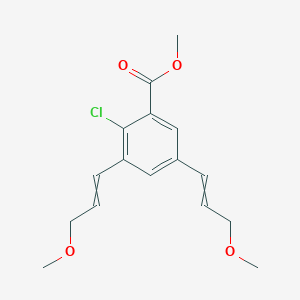


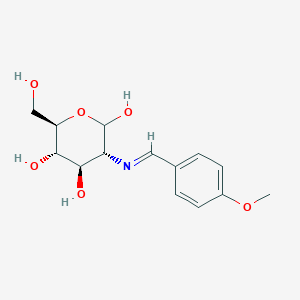
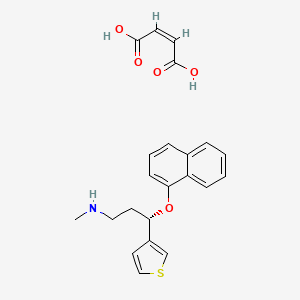
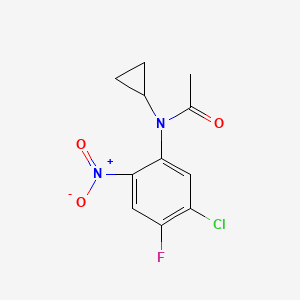
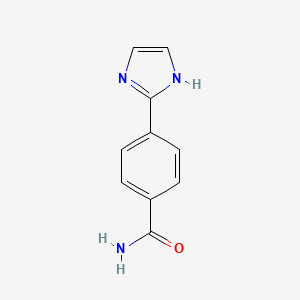
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-(cyclopenta-2,3-dihydroxy-4-(2-hydroxyethyloxy)-1-yl-amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13841588.png)
